molecular formula C11H12O4 B15320510 3-(4-Hydroxy-3,5-dimethylphenyl)-2-oxopropanoic acid

3-(4-Hydroxy-3,5-dimethylphenyl)-2-oxopropanoic acid

Cat. No.: B15320510
M. Wt: 208.21 g/mol
InChI Key: JCJHSBSAJLFELB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Hydroxy-3,5-dimethylphenyl)-2-oxopropanoic acid is an organic compound with a complex structure that includes a hydroxy group, dimethylphenyl group, and an oxopropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxy-3,5-dimethylphenyl)-2-oxopropanoic acid typically involves the reaction of 4-hydroxy-3,5-dimethylbenzaldehyde with a suitable reagent to introduce the oxopropanoic acid group. One common method is the use of a Claisen condensation reaction, where the aldehyde reacts with an ester in the presence of a strong base such as sodium ethoxide. The reaction conditions usually require a solvent like ethanol and a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated reactors and advanced purification techniques like crystallization and chromatography are also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxy-3,5-dimethylphenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Thionyl chloride for converting the hydroxy group to a chloro group.

Major Products

    Oxidation: 3-(4-Oxo-3,5-dimethylphenyl)-2-oxopropanoic acid.

    Reduction: 3-(4-Hydroxy-3,5-dimethylphenyl)-2-hydroxypropanoic acid.

    Substitution: 3-(4-Chloro-3,5-dimethylphenyl)-2-oxopropanoic acid.

Scientific Research Applications

3-(4-Hydroxy-3,5-dimethylphenyl)-2-oxopropanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular pathways.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Hydroxy-3,5-dimethylphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the oxopropanoic acid moiety can participate in various chemical reactions within the body. These interactions can lead to the modulation of enzyme activity, alteration of cellular signaling pathways, and changes in gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Hydroxy-3,5-dimethylphenyl)-2-hydroxypropanoic acid
  • 3-(4-Chloro-3,5-dimethylphenyl)-2-oxopropanoic acid
  • 3-(4-Oxo-3,5-dimethylphenyl)-2-oxopropanoic acid

Uniqueness

3-(4-Hydroxy-3,5-dimethylphenyl)-2-oxopropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and oxopropanoic acid groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in various applications.

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

3-(4-hydroxy-3,5-dimethylphenyl)-2-oxopropanoic acid

InChI

InChI=1S/C11H12O4/c1-6-3-8(4-7(2)10(6)13)5-9(12)11(14)15/h3-4,13H,5H2,1-2H3,(H,14,15)

InChI Key

JCJHSBSAJLFELB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C)CC(=O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.